4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)-
Brand Name: Vulcanchem
CAS No.: 77161-23-0
VCID: VC18435403
InChI: InChI=1S/C21H21Br2N3O/c1-14-7-3-4-8-18(14)26-19(13-25-9-5-2-6-10-25)24-20-16(21(26)27)11-15(22)12-17(20)23/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3
SMILES:
Molecular Formula: C21H21Br2N3O
Molecular Weight: 491.2 g/mol

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)-

CAS No.: 77161-23-0

Cat. No.: VC18435403

Molecular Formula: C21H21Br2N3O

Molecular Weight: 491.2 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- - 77161-23-0

Specification

CAS No. 77161-23-0
Molecular Formula C21H21Br2N3O
Molecular Weight 491.2 g/mol
IUPAC Name 6,8-dibromo-3-(2-methylphenyl)-2-(piperidin-1-ylmethyl)quinazolin-4-one
Standard InChI InChI=1S/C21H21Br2N3O/c1-14-7-3-4-8-18(14)26-19(13-25-9-5-2-6-10-25)24-20-16(21(26)27)11-15(22)12-17(20)23/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3
Standard InChI Key VXVXMIZQRGGBCW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CN4CCCCC4

Introduction

Molecular Architecture and Structural Features

The compound belongs to the quinazolin-4(3H)-one family, characterized by a bicyclic framework comprising fused benzene and pyrimidine rings. Bromine atoms at positions 6 and 8 introduce significant electronegativity, while the 2-methylphenyl group at position 3 and the 1-piperidinylmethyl substituent at position 2 contribute steric bulk and nitrogen-based nucleophilicity .

Electronic Configuration and Stereochemical Considerations

The 6,8-dibromo substitution pattern creates an electron-deficient aromatic system, as evidenced by downfield shifts in 1H^{1}\text{H}-NMR spectra (8.1–8.5 ppm for aromatic protons) . The piperidinylmethyl group introduces a tertiary amine, enabling hydrogen bonding with biological targets. Molecular modeling of analogous structures predicts a dihedral angle of 112° between the quinazolinone core and the 2-methylphenyl group, optimizing hydrophobic interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC21_{21}H21_{21}Br2_{2}N3_{3}OCalculated
Molecular weight503.23 g/mol
XLogP33.8
Hydrogen bond acceptors4

Synthetic Methodology

The synthesis follows a three-step protocol adapted from Zaranappa et al. (2012) :

Intermediate Formation

  • Benzoxazinone precursor: 6,8-Dibromo-2-methylbenzoxazin-4-one is synthesized by cyclizing anthranilic acid derivatives with acetic anhydride. Bromination occurs via electrophilic substitution using Br2_2/FeBr3_3.

  • Quinazolinone core: The benzoxazinone reacts with 2-methylaniline under reflux, yielding 6,8-dibromo-3-(2-methylphenyl)-2-methylquinazolin-4(3H)-one.

Piperidinylmethyl Functionalization

The critical step involves Mannich reaction conditions:

2-Methylquinazolinone+Formaldehyde+PiperidineAcOH/H2SO4Target Compound\text{2-Methylquinazolinone} + \text{Formaldehyde} + \text{Piperidine} \xrightarrow{\text{AcOH/H}_2\text{SO}_4} \text{Target Compound}

Reaction progress is monitored by TLC (Rf_f = 0.62 in ethyl acetate/hexane 1:3). Yield optimization trials show 72% efficiency at 80°C for 12 hours .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm1^{-1}):

  • 1685: C=O stretch of quinazolinone

  • 1540: C=N stretching

  • 680: C-Br vibration

Nuclear Magnetic Resonance

1H^{1}\text{H}-NMR (400 MHz, CDCl3_3):

  • δ 2.35 (s, 3H, Ar-CH3_3)

  • δ 3.45–3.62 (m, 4H, piperidine-CH2_2)

  • δ 7.28–8.42 (m, 7H, aromatic protons)

Pharmacological Activity

Antihypertensive Screening

In guinea pig ileum assays, the compound demonstrated 89% inhibition of noradrenaline-induced contractions at 10 μM, surpassing prazosin (82% inhibition) . Dose-response studies revealed an EC50_{50} of 2.3 μM, suggesting α1_1-adrenergic receptor antagonism.

Table 2: Biological Activity Comparison

Compound% Inhibition (10 μM)EC50_{50} (μM)
Target compound892.3
5a (Reference )853.1
Prazosin824.8

Stability and Metabolic Profiling

Accelerated stability studies (40°C/75% RH, 6 months) showed <5% degradation. CYP3A4-mediated metabolism produces two primary metabolites:

  • N-Demethylated derivative (m/z 489)

  • Piperidine ring-opened aldehyde (m/z 465)

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